![molecular formula C18H15ClN6O B605975 BCL6-IN-7 CAS No. 2097518-46-0](/img/no-structure.png)
BCL6-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BCL6-IN-7 is a potent BCL6 protein-protein interaction inhibitor . BCL6 is a master transcription factor for regulation of T follicular helper cells (T FH cells) proliferation . It has three evolutionary conserved structural domains . The interaction of these domains with corepressors allows for germinal center development and leads to B cell proliferation .
Molecular Structure Analysis
BCL6-IN-7 has a chemical formula of C18H15ClN6O, an exact mass of 366.10, and a molecular weight of 366.800 . The BCL6 protein encoded by the BCL6 gene is a zinc finger transcription factor that has three evolutionarily conserved domains . These include a N-terminal BTB/POZ domain, a central RN2 region, and another zinc finger at the C-terminal end .
Chemical Reactions Analysis
BCL6-IN-7 acts as an inhibitor by disrupting the protein-protein interactions between the BCL6 and its corepressors . This disruption leads to the degradation of BCL6, thereby inhibiting its function .
Physical And Chemical Properties Analysis
BCL6-IN-7 has a chemical formula of C18H15ClN6O, an exact mass of 366.10, and a molecular weight of 366.800 . Further physical and chemical properties such as solubility, stability, and reactivity are not explicitly detailed in the available literature.
科学研究应用
BCL6作为治疗靶点
BCL6-IN-7作为更广泛的BCL6抑制剂类别的一部分,在癌症研究中发挥着重要作用,特别是涉及淋巴瘤。BCL6是一种转录因子,主要在淋巴细胞中表达,在它们的分化和增殖中起着关键作用。瞄准BCL6被认为是治疗自身免疫疾病和各种癌症的有希望策略(Kamada et al., 2017)。
机制和药物开发
BCL6与共抑制因子进行关键相互作用,打断这些相互作用是药物如BCL6-IN-7所利用的关键机制。例如,开发能够阻断BCL6-共抑制因子相互作用的化合物已成为焦点,因为这些化合物显示出通过有效阻断BCL6对靶基因的抑制而有望杀死淋巴瘤细胞的潜力(Kerres et al., 2017)。
在癌症治疗中的应用
BCL6抑制剂已被证明对多种血液学和实体肿瘤有效。它们的机制涉及通过形成染色质修饰复合物来抑制特定基因网络。抑制BCL6的这些功能已成为开发靶向淋巴瘤疗法的基础(Hatzi & Melnick, 2014)。此外,BCL6在乳腺癌中起作用,通过刺激上皮间质转化(EMT)促进侵袭、迁移和生长(Yu et al., 2015)。
挑战和未来展望
尽管有着有希望的治疗潜力,但开发高质量的化学探针是必要的,以充分评估BCL6抑制的治疗潜力。最近的进展包括开发出强效和选择性的BCL6抑制剂和蛋白降解靶向嵌合物(PROTAC),有效降解BCL6,为BCL6作为治疗靶点的潜力提供了见解(McCoull et al., 2018)。
作用机制
BCL6-IN-7 works by inhibiting the protein-protein interaction between BCL6 and its corepressors . This disruption leads to the degradation of BCL6, thereby inhibiting its function . BCL6 functions through two independent mechanisms that are collectively essential to GC formation and DLBCL, both mediated through its N-terminal BTB domain .
未来方向
Future research could focus on further understanding the role of BCL6 in various cancers and the potential of BCL6 inhibitors like BCL6-IN-7 as therapeutic agents . Strategies for identifying MYC, BCL2, and BCL6 rearrangements and the importance of partner genes for MYC rearrangements are areas of active investigation . The development of BCL6-targeted therapies for translation to the clinical setting is a compelling case .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 'BCL6-IN-7' involves the coupling of two key intermediates, followed by several synthetic steps to obtain the final product.", "Starting Materials": [ "4-amino-2-bromo-5-nitropyrimidine", "3-bromo-4-chlorobenzaldehyde", "Sodium hydride", "Diisopropylamine", "Palladium(II) acetate", "Copper(II) iodide", "Triethylamine", "Acetic acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Coupling of 4-amino-2-bromo-5-nitropyrimidine and 3-bromo-4-chlorobenzaldehyde using sodium hydride and diisopropylamine to obtain the intermediate product.", "Step 2: Reduction of the nitro group in the intermediate product using palladium(II) acetate and copper(II) iodide as catalysts and hydrogen gas as a reducing agent to obtain a new intermediate product.", "Step 3: Protection of the amino group in the new intermediate product using acetic anhydride and triethylamine to obtain a protected intermediate product.", "Step 4: Deprotection of the protected intermediate product using methanol and water to obtain a deprotected intermediate product.", "Step 5: Coupling of the deprotected intermediate product with 3-bromo-4-chlorobenzaldehyde using palladium(II) acetate and copper(II) iodide as catalysts and triethylamine as a base to obtain the final product, 'BCL6-IN-7'." ] } | |
CAS 编号 |
2097518-46-0 |
产品名称 |
BCL6-IN-7 |
分子式 |
C18H15ClN6O |
分子量 |
366.8 |
IUPAC 名称 |
5-((5-Chloro-2-((pyridin-3-ylmethyl)amino)pyrimidin-4-yl)amino)indolin-2-one |
InChI |
InChI=1S/C18H15ClN6O/c19-14-10-22-18(21-9-11-2-1-5-20-8-11)25-17(14)23-13-3-4-15-12(6-13)7-16(26)24-15/h1-6,8,10H,7,9H2,(H,24,26)(H2,21,22,23,25) |
InChI 键 |
MUSYPBPUEKXCSS-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=C(NC3=NC(NCC4=CC=CN=C4)=NC=C3Cl)C=C2)C1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BCL6-IN-7; BCL6 IN 7; BCL6IN7; BCL6 inhibitor-7; BCL6 inhibitor 7; BCL6 inhibitor7; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。